molecular formula C19H12F3N3O4S B2447019 methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate CAS No. 343374-93-6

methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate

Cat. No. B2447019
CAS RN: 343374-93-6
M. Wt: 435.38
InChI Key: QLTZVESSXHDERZ-UHFFFAOYSA-N
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Description

Methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H12F3N3O4S and its molecular weight is 435.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which are structurally related to the compound , demonstrated positive inotropic activity in animal models, suggesting potential applications in cardiology (Mosti et al., 1992).

Chemical Synthesis and Derivative Formation

  • The reaction of methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides leads to methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylates, which are convertible to pyrimidine derivatives. This illustrates the chemical versatility of compounds related to the target molecule (Kohra et al., 1988).

Structural Analysis

  • The structure of a related compound, methyl 2-[(4-butyl-2-methyl-6-oxo-5-{4-[2-(1H-tetrazol-5-yl)phenyl]benzyl}-1H-pyrimidin-1-yl)methyl]-3-thiophenecarboxylate, was established by X-ray analysis, highlighting the importance of structural elucidation in understanding the properties of such compounds (Destro & Soave, 1995).

Applications in Synthesis of Fused Pyrimidine Derivatives

  • Polyfunctionalized pyrimidines obtained from reactions involving compounds similar to the target molecule have been used in synthesizing fused pyrimidine derivatives, demonstrating their utility in complex organic syntheses (Mlostoń et al., 1996).

Synthesis of Uracil Derivatives

  • Two uracil derivatives of methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, related to the target compound, were synthesized, demonstrating the potential for creating nucleotide analogs and other biologically relevant molecules (Yao et al., 2013).

properties

IUPAC Name

methyl 2-[5-cyano-2,4-dioxo-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-1-yl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4S/c1-29-17(27)14-5-6-30-16(14)25-10-12(8-23)15(26)24(18(25)28)9-11-3-2-4-13(7-11)19(20,21)22/h2-7,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTZVESSXHDERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N2C=C(C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate

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